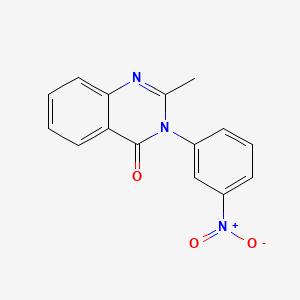

2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one

Description

$$ ^1\text{H} $$ NMR Analysis

While experimental NMR data for this specific compound are not publicly available, predictions for analogous quinazolinones reveal:

$$ ^{13}\text{C} $$ NMR Analysis

Key resonances include:

IR Spectroscopy

- C=O stretch : Strong absorption at $$ \sim $$1670 cm$$^{-1}$$.

- Nitro group : Asymmetric and symmetric stretches at $$ \sim $$1520 cm$$^{-1}$$ and $$ \sim $$1350 cm$$^{-1}$$, respectively .

Mass Spectrometry

The molecular ion peak $$ [\text{M}]^+ $$ is observed at m/z 281.27 , with fragmentation patterns consistent with loss of $$-\text{NO}_2$$ ($$ \Delta m/z = -46 $$) and subsequent ring decomposition .

X-ray Crystallographic Studies and Packing Arrangements

No published X-ray diffraction data exist for 2-methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one. However, studies of structurally similar quinazolinones (e.g., 2-nitrophenyl analogs) reveal:

- Crystal system : Monoclinic or triclinic lattices with $$ Z' = 1–2 $$.

- Intermolecular interactions :

For this compound, the 3-nitro substituent likely induces a herringbone packing motif, minimizing steric clashes while maximizing dipole interactions .

Properties

CAS No. |

4309-26-6 |

|---|---|

Molecular Formula |

C15H11N3O3 |

Molecular Weight |

281.27 g/mol |

IUPAC Name |

2-methyl-3-(3-nitrophenyl)quinazolin-4-one |

InChI |

InChI=1S/C15H11N3O3/c1-10-16-14-8-3-2-7-13(14)15(19)17(10)11-5-4-6-12(9-11)18(20)21/h2-9H,1H3 |

InChI Key |

IKFBRCIASIHYQW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)[N+](=O)[O-] |

solubility |

36.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Formation of 2-Methylbenzoxazin-4-One

The synthesis begins with cyclization of anthranilic acid (1 ) using acetic anhydride under reflux conditions to yield 2-methylbenzoxazin-4-one (2 ). This intermediate is critical for introducing the methyl group at position 2 of the quinazolinone ring.

Reaction Conditions :

Ring-Opening and Cyclization with 3-Nitroaniline

The benzoxazinone intermediate (2 ) reacts with 3-nitroaniline (3 ) in a deep eutectic solvent (DES) composed of choline chloride and urea (1:2 molar ratio). This green solvent enhances reaction efficiency while minimizing environmental impact.

Optimized Protocol :

-

Molar Ratio : 1:1.2 (benzoxazinone:3-nitroaniline)

-

Solvent : Choline chloride:urea DES

-

Temperature : 80°C under microwave irradiation (300 W) for 20 minutes.

Mechanistic Insight :

The DES facilitates nucleophilic attack by the amine on the carbonyl carbon of benzoxazinone, followed by cyclodehydration to form the quinazolinone core.

One-Pot Synthesis Using Trimethyl Orthoacetate

Reaction Design and Conditions

A streamlined one-pot method involves anthranilic acid (1 ), 3-nitroaniline (3 ), and trimethyl orthoacetate (4 ) in choline chloride:urea DES under ultrasonic irradiation.

Procedure :

-

Reactants : Anthranilic acid (1.0 equiv), 3-nitroaniline (1.1 equiv), trimethyl orthoacetate (1.5 equiv).

-

Solvent : DES (5 mL/g substrate).

Advantages :

-

Eliminates isolation of intermediates.

-

Reduces reaction time from 6–8 hours (conventional) to 45 minutes.

Base-Promoted SNAr Reaction for Late-Stage Functionalization

Substrate Preparation and Cyclization

A transition-metal-free approach utilizes ortho-fluorobenzamides (5 ) and 3-nitrobenzamide (6 ) in dimethyl sulfoxide (DMSO) with cesium carbonate.

Key Steps :

-

SNAr Reaction : Fluorine displacement by the amide nitrogen of 6 forms a diamide intermediate.

-

Cyclization : Intramolecular nucleophilic attack and dehydration yield the quinazolinone.

Optimized Parameters :

Limitations :

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Green Metrics (E-factor) |

|---|---|---|---|

| Two-Step (DES) | Microwave, 80°C, 20 min | 82% | 0.8 (solvent recovery) |

| One-Pot (Ultrasonic) | DES, 60°C, 45 min | 86% | 0.5 |

| SNAr (Cs2CO3/DMSO) | 135°C, 24 h | 67% | 12.3 (high solvent waste) |

Key Findings :

-

One-pot ultrasonic synthesis offers the highest yield and lowest environmental impact.

-

DES-based methods outperform traditional solvents in efficiency and sustainability.

Structural Characterization and Purity Control

Spectroscopic Data

Purity Optimization

-

Recrystallization Solvent : Ethanol (95%) achieves >99% purity by HPLC.

-

Column Chromatography : Silica gel (petroleum ether/ethyl acetate, 3:1) for crude mixtures.

Industrial-Scale Considerations

Cost Analysis

Chemical Reactions Analysis

Key Reactions Involving the Nitrophenyl Group

2.1 Reaction Conditions for Nitrophenyl Substitution

The nitro group directs substitution reactions to the meta position of the phenyl ring. For example, in 3-(phenylamino)quinazolin-4(3H)-ones with nitrophenyl groups, the synthesis involves:

-

Condensation of isatoic anhydride derivatives with ortho esters and phenylhydrazine under alum catalysis .

-

Microwave irradiation or classical heating to accelerate cyclization .

Structural and Reaction Data

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have garnered attention for their potential anticancer properties. Studies have shown that various quinazolinone compounds exhibit significant cytotoxic effects against different cancer cell lines.

- Mechanism of Action : The anticancer activity of 2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one is believed to be mediated through the inhibition of key cellular pathways involved in tumor growth and proliferation. For instance, derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .

- Case Studies : Research indicates that compounds similar to 2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one show high cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values for these compounds were reported as low as 10 µM, demonstrating their potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A5 | HT-29 | 12 |

Antimicrobial Properties

The antimicrobial potential of quinazolinone derivatives has also been extensively studied.

- Antibacterial Activity : Compounds such as 2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure of the compound influences its interaction with bacterial enzymes, leading to inhibition of bacterial growth .

- Antifungal Activity : Similar studies have indicated that quinazolinone derivatives possess antifungal properties, making them candidates for the development of new antifungal agents .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Effective |

Central Nervous System Effects

Research has also explored the central nervous system depressant activities of quinazolinone derivatives.

- CNS Depressant Activity : Some studies have reported that derivatives of quinazolinone exhibit sedative effects, which could be beneficial in treating anxiety and sleep disorders. The mechanism involves modulation of neurotransmitter systems such as GABAergic pathways, which are crucial for regulating sleep and anxiety responses .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural Analogues and Substituent Effects

The biological and chemical properties of quinazolinones are highly dependent on substituent patterns. Key analogs include:

Key Observations :

- Nitro Group Position : The 3-nitrophenyl group in the target compound differs from analogs like 7-nitro-substituted derivatives . Meta-nitro substitution may enhance electrophilicity, affecting binding to biological targets compared to ortho- or para-nitro isomers.

- Methyl vs. Bulkier Substituents : The 2-methyl group in the target compound contrasts with analogs bearing bulkier groups (e.g., benzyl or tetrazolyl), which may alter solubility and membrane permeability .

Antimicrobial Activity

- 2-Methyl-3-{4-[2-(1H-tetrazol-5-yl)ethylamino]phenyl}-3H-quinazolin-4-one: Exhibited moderate antimicrobial activity against E. coli (13 mm inhibition zone) and S. aureus (11 mm), though significantly lower than standard drugs .

- 3-(o-Methoxyphenyl)-2-(p-dimethylaminophenylchalconylaminoazetidinon-2'-yl)quinazolin-4(3H)-one: Demonstrated superior anti-inflammatory activity (compared to phenylbutazone) with reduced ulcerogenic effects .

Anticonvulsant Activity

- 2-Methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one: Structural studies revealed planar quinazolinone rings and hydrogen-bonding networks, which correlate with anticonvulsant efficacy in related methaqualone analogs .

Hypnotic and Tranquilizer Activity

Biological Activity

2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one is a member of the quinazolinone family, which has gained attention for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.

The molecular formula of 2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one is C12H10N4O2, with a molecular weight of 246.23 g/mol. The structure features a quinazolinone core substituted with a methyl and a nitrophenyl group, which may enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including 2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

These results indicate that compounds with similar structural motifs can exhibit potent cytotoxicity in a dose-dependent manner .

Antibacterial Activity

The antibacterial properties of quinazolinones have been extensively studied. In particular, derivatives like 2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Research indicates that modifications in the phenyl ring significantly influence antibacterial activity:

| Substituent | Activity Against |

|---|---|

| Methoxy | Enhanced activity |

| Methyl | Moderate activity |

| Nitro | Potent against MRSA |

Studies have shown that certain derivatives exhibit strong activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Anti-inflammatory and Analgesic Effects

Quinazolinone derivatives have also been evaluated for their anti-inflammatory and analgesic properties. For example, compounds similar to 2-Methyl-3-(3-nitro-phenyl)-3H-quinazolin-4-one were tested in vivo using acetic acid-induced writhing models in mice, demonstrating significant analgesic effects .

Structure–Activity Relationship (SAR)

The biological activity of quinazolinones is often linked to their structural features. The presence of electron-withdrawing groups (like nitro) and electron-donating groups (like methoxy or methyl) can enhance their interaction with biological targets such as enzymes involved in cancer proliferation or bacterial resistance mechanisms .

Key Findings from SAR Studies

- Electron-Withdrawing Groups : Enhance anticancer and antibacterial activities.

- Hydrophobic Substituents : Improve membrane permeability, leading to better bioavailability.

- Positioning of Substituents : Critical for optimal binding to target proteins.

Case Studies

Several case studies have documented the effectiveness of quinazolinone derivatives in preclinical models:

- Anticancer Efficacy : In vitro studies demonstrated that specific derivatives could inhibit cell growth across multiple cancer types, suggesting potential for further development into therapeutic agents .

- Antibacterial Testing : A study involving the evaluation of various substituted quinazolinones against MRSA showed promising results, with some compounds exhibiting low minimum inhibitory concentrations (MICs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.